An In-depth Technical Guide on the Core Chemical Properties of Aminodiphenylmethane
An In-depth Technical Guide on the Core Chemical Properties of Aminodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminodiphenylmethane, also known by its systematic name (phenyl)(phenylmethyl)amine or the common name benzhydrylamine, is an organic compound with the chemical formula C₁₃H₁₃N.[1][2] Structurally, it consists of a diphenylmethane backbone with an amino group attached to the central carbon atom.[1] This primary amine is a versatile intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and dyes.[1][3] It also serves as a curing agent in the polymer industry for epoxy resins.[1] Its chemical behavior is characterized by the basicity of the amino group and its potential to undergo a variety of reactions, including salt formation, acylation, and condensation.[1][3] This document provides a comprehensive overview of its fundamental chemical and physical properties, experimental protocols, and key reactivity pathways.
Core Chemical and Physical Properties
The fundamental physicochemical properties of aminodiphenylmethane are summarized below. The free base is a liquid at standard temperature and pressure, while its hydrochloride salt is a stable crystalline solid.
| Property | Value | Reference |
| CAS Number | 91-00-9 | [1][2] |
| Molecular Formula | C₁₃H₁₃N | [1][2] |
| Molecular Weight | 183.25 g/mol | [1][4] |
| Appearance | Clear, colorless to yellow liquid | [1][2] |
| Melting Point | 12 °C | [2] |
| Boiling Point | 295 °C at 760 mmHg | [2] |
| Density | 1.063 g/mL at 25 °C | [2][5] |
| Refractive Index (n²⁰/D) | 1.595 | [2][5] |
| pKa (of conjugate acid) | 8.41 ± 0.10 (Predicted) | [1][2] |
| Flash Point | >110 °C (>230 °F) | [2][5] |
Solubility Profile
Aminodiphenylmethane's polarity, influenced by the amino group and the two phenyl rings, dictates its solubility in various solvents.[3]
| Solvent | Miscibility/Solubility | Reference |
| Water | Slightly miscible / Sparingly soluble | [1][2][3] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Ether | Soluble | [3] |
| Chloroform | Miscible | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Miscible | [1][2] |
| Methanol | Miscible | [1][2] |
Spectroscopic Data
While specific spectra require experimental acquisition, the expected spectroscopic characteristics can be predicted based on the functional groups present in the aminodiphenylmethane molecule.
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Reference |
| ¹H NMR | N-H₂ (Primary Amine) | δ ≈ 0.5 - 5.0 ppm (broad, concentration-dependent) | [6] |
| C-H (Benzylic) | δ ≈ 4.5 - 5.5 ppm (singlet) | ||
| C-H (Aromatic) | δ ≈ 7.2 - 7.5 ppm (multiplet) | [6] | |
| ¹³C NMR | C-N (Benzylic Carbon) | δ ≈ 50 - 65 ppm | [6] |
| C (Aromatic) | δ ≈ 125 - 145 ppm | [6] | |
| IR | N-H Stretch (Primary Amine) | 3500 - 3300 cm⁻¹ (two bands, asymmetric & symmetric) | [6] |
| C-H Stretch (Aromatic) | 3100 - 3000 cm⁻¹ | [6] | |
| C=C Stretch (Aromatic Ring) | 1600 - 1450 cm⁻¹ | [6] |
Chemical Reactivity and Pathways
Aminodiphenylmethane's reactivity is dominated by the nucleophilic and basic nature of its primary amino group. It readily participates in several fundamental organic reactions.
-
Salt Formation: As a base, it reacts with strong acids (e.g., HCl) to form the corresponding ammonium salts, such as aminodiphenylmethane hydrochloride.[1][3]
-
Acylation: It reacts with acyl halides and acid anhydrides to form N-substituted amides.[3]
-
Alkylation: The nitrogen can be alkylated by haloalkanes to form secondary and tertiary amines.
-
Condensation Reactions: It can undergo condensation reactions, for instance, to form polymers or other complex molecules.[1]
-
Applications in Synthesis: It serves as a key building block for synthesizing dyes, pharmaceuticals, and other fine chemicals.[1][3]
Caption: Key reactivity pathways of aminodiphenylmethane.
Experimental Protocols
Synthesis of Aminodiphenylmethane from a Sulfonamide Derivative
This protocol outlines a representative synthesis for producing aminodiphenylmethane, adapted from established laboratory procedures.[3]
Caption: Experimental workflow for aminodiphenylmethane synthesis.
Methodology:
-
Reaction Setup: In a dry 25 mL reaction flask, a sulfonamide precursor (1.00 mmol) is combined with 5.0 mL of a 5% water-pyridine solution.[3]
-
Reflux: The mixture is heated to reflux and stirred continuously for 24 hours.[3]
-
Solvent Removal: Following the reaction, the pyridine is removed by evaporation under reduced pressure.[3]
-
Acidification and Extraction: The resulting crude solid is carefully dissolved in 1M hydrochloric acid and diluted with ether. The mixture is transferred to a separatory funnel, and the organic layer is separated from the aqueous layer.[3]
-
Basification: The aqueous layer is treated with 6M sodium hydroxide until alkaline to deprotonate the ammonium salt.[3]
-
Product Extraction: The basic aqueous layer is then extracted multiple times with ether.[3]
-
Drying and Isolation: All organic extracts are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the filtrate is concentrated under vacuum to yield the final aminodiphenylmethane product.[3]
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation.
Caption: Logical workflow of NMR spectroscopic analysis.
General Protocol:
-
Sample Preparation: A small amount of the purified aminodiphenylmethane is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard like tetramethylsilane (TMS) is often included.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. For ¹H NMR, the instrument applies a strong external magnetic field, causing the hydrogen nuclei to align in discrete spin states.[7] A radiofrequency pulse is applied, and the energy absorbed to cause a "spin flip" is detected as the nuclei relax.[7] The chemical environment of each proton dictates the precise frequency required for resonance, resulting in a spectrum of chemical shifts.[7]
-
Spectral Analysis: The resulting spectrum is analyzed for chemical shift (identifying the electronic environment, e.g., aromatic, benzylic), integration (determining the ratio of protons), and splitting patterns (revealing adjacent protons).[7]
Safety and Hazard Information
Aminodiphenylmethane is a chemical that must be handled with appropriate safety precautions. The following information is derived from safety data sheets (SDS).
| Hazard Type | GHS Statement(s) | Precautionary Code(s) | Reference |
| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312 | |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 | |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | |
| Respiratory | H335: May cause respiratory irritation | P261, P271, P304+P340 | |
| Storage | Store locked up. Store in a well-ventilated place. Keep container tightly closed. | P403+P233, P405 |
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Aminodiphenylmethane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. chemwhat.com [chemwhat.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jackwestin.com [jackwestin.com]
